Isoxazole-4-carboxylic acid methyl ester

Overview

Description

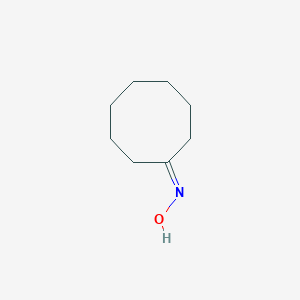

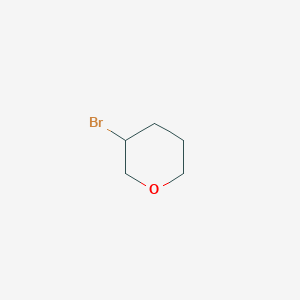

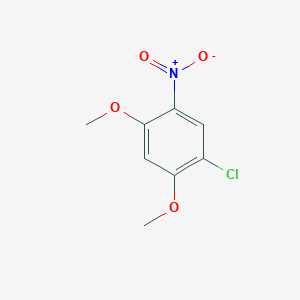

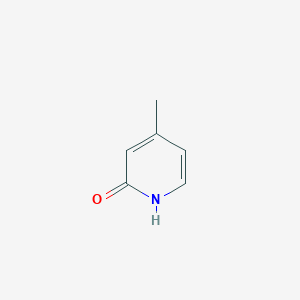

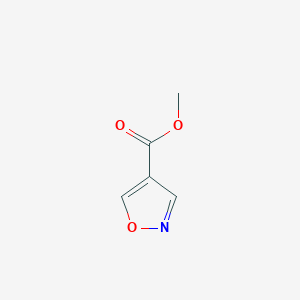

Isoxazole-4-carboxylic acid methyl ester is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms. This compound has several applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Derivatives : Isoxazole-4-carboxylic acid methyl ester can undergo Fe(II)-catalyzed isomerization to form various esters and amides. This process is significant for the synthesis of different isoxazole-4-carboxylic acid derivatives, which are useful in various chemical reactions and potential drug formulations (Serebryannikova et al., 2019).

Preparation of Diheterocyclic Compounds : this compound is a precursor in the solid-phase synthesis of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. These compounds have potential applications in medicinal chemistry due to their structural complexity and biological activity (Quan & Kurth, 2004).

Chemical Transformations : The compound can undergo lateral lithiation, which allows for further chemical transformations. This process is useful for creating functionalized isoxazole analogs, which have applications in drug development and synthetic chemistry (Zhou & Natale, 1998).

Synthesis of Triazole Substituted Isoxazoles : It serves as a precursor in the synthesis of 3,5-disubstituted isoxazole-4-carboxylic esters containing N-substituted 1,2,3-triazoles. These compounds have potential applications in drug design and development due to their pharmacologically relevant structural motifs (Ramana & Reddy, 2012).

Biological Activity Studies : Isoxazole and isothiazole derivatives of comenic acid, synthesized using this compound, showed synergistic effects with antitumor drugs. These findings suggest potential applications in developing new chemotherapeutic agents (Kletskov et al., 2018).

Precursor for Other Isoxazole Derivatives : this compound is used as a precursor for synthesizing various other isoxazole derivatives with potential applications in material science, pharmaceuticals, and agrochemicals. For instance, it has been used to synthesize 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides with herbicidal activity (Hamper et al., 1995).

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This presents a new chemotype having potential to be translated into an alternate anti-Mtb agent .

Mechanism of Action

Target of Action

Isoxazole-4-carboxylic acid methyl ester and its derivatives have been identified as promising antitubercular agents . The primary target of these compounds is Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .

Mode of Action

It is known that the compound interacts with mtb, leading to significant inhibition of the bacteria’s growth . The compound’s effectiveness is enhanced when it contains a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position .

Biochemical Pathways

The compound’s potent antitubercular activity suggests it likely interferes with essential biochemical pathways in mtb .

Pharmacokinetics

The compound’s potent in vitro activity against mtb suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .

Result of Action

The primary result of this compound’s action is the inhibition of Mtb growth . This leads to a decrease in the bacterial population, thereby helping to control the spread and severity of TB .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to light could potentially affect the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that isoxazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the isoxazole compound .

Cellular Effects

Some isoxazole derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, the causative agent of Tuberculosis (TB) . These compounds have demonstrated significant toxicity against Vero cells .

Molecular Mechanism

It is known that isoxazoles can undergo various reactions, including (3 + 2) cycloaddition reactions . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that isoxazoles can undergo various reactions over time

properties

IUPAC Name |

methyl 1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBXBTTYJMXYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436830 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15166-81-1 | |

| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.